![molecular formula C12H17BO4 B11756376 [5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol: is an organic compound with the molecular formula C12H17BO4. This compound is characterized by the presence of a boranediol group attached to a phenyl ring, which is further substituted with a methyl group and an oxolan-2-ylmethoxy group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of aromatic substitution reactions.
Introduction of the Methyl Group: The methyl group is introduced via Friedel-Crafts alkylation.
Attachment of the Oxolan-2-ylmethoxy Group: This step involves the reaction of the phenyl ring with oxirane in the presence of a strong acid catalyst.
Formation of the Boranediol Group: The final step involves the reaction of the substituted phenyl ring with boronic acid under controlled conditions to form the boranediol group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol can undergo oxidation reactions, leading to the formation of corresponding boronic acids and phenolic compounds.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oxolan-2-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Boronic acids and phenolic compounds.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The boranediol group allows for the conjugation of the compound with biomolecules, making it useful in bioconjugation studies.
Medicine:
Drug Development: The compound is explored for its potential use in the development of boron-containing drugs, which have unique pharmacological properties.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of [5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol involves its interaction with various molecular targets. The boranediol group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The compound can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boronic acid: Similar structure but lacks the diol group.
[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]borane: Similar structure but lacks the hydroxyl groups.
Uniqueness:
Boranediol Group: The presence of the boranediol group distinguishes [5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol from its analogs, providing unique reactivity and binding properties.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Eigenschaften
Molekularformel |
C12H17BO4 |
|---|---|
Molekulargewicht |
236.07 g/mol |
IUPAC-Name |
[5-methyl-2-(oxolan-2-ylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H17BO4/c1-9-4-5-12(11(7-9)13(14)15)17-8-10-3-2-6-16-10/h4-5,7,10,14-15H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
RNEMPNBNUUBXIC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C)OCC2CCCO2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


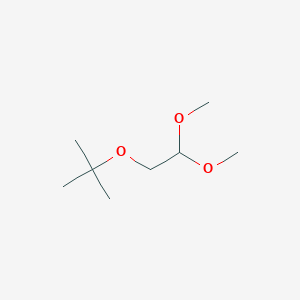
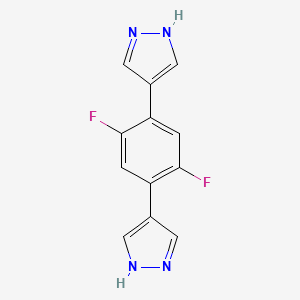
![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B11756331.png)

![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)

![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)
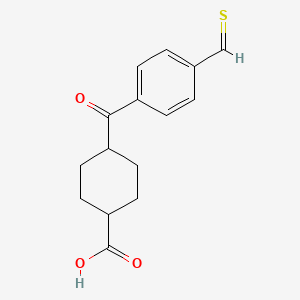

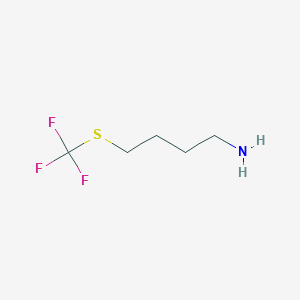
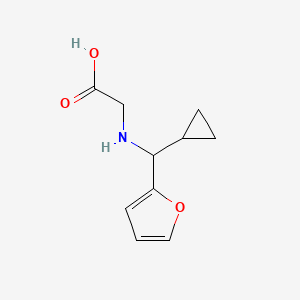
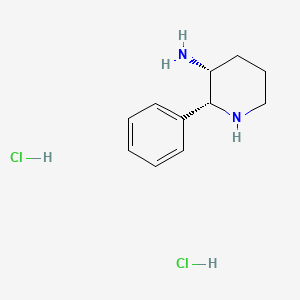
![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
